molecular formula C6H5ClN4S B15058182 7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine

7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B15058182
M. Wt: 200.65 g/mol
InChI Key: UMYKQCMVAPBWOL-UHFFFAOYSA-N
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Description

7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine is a bicyclic heterocyclic compound characterized by a pyrazolo[4,3-d]pyrimidine core substituted with a chlorine atom at position 7 and a methylthio (-SCH₃) group at position 5. The methylthio group enhances lipophilicity and may influence metabolic stability or target binding compared to other substituents like hydroxyl or amino groups. Its synthetic accessibility, as indicated by commercial availability (CAS: 633328-98-0), further underscores its utility in drug discovery .

Properties

Molecular Formula

C6H5ClN4S

Molecular Weight

200.65 g/mol

IUPAC Name

7-chloro-5-methylsulfanyl-1H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C6H5ClN4S/c1-12-6-9-3-2-8-11-4(3)5(7)10-6/h2H,1H3,(H,8,11)

InChI Key

UMYKQCMVAPBWOL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides and sulfones.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrazolo[4,3-d]pyrimidine Derivatives with Varied Substituents

Substituent Effects on Physicochemical Properties
  • 7-Chloro-1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine (3a): Substituents: Chlorine (C7), trifluoromethyl (-CF₃, C5), phenyl (N1). Yield: 64%; Melting Point: 198°C. ¹H NMR: Aromatic protons at δ 6.50–7.81 (m), singlet at δ 8.52 (C4-H).
  • 7-Chloro-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine (3b) :

    • Additional methyl group at C3.
    • Yield: 69%; Melting Point: 181°C.
    • ¹³C NMR : Methyl carbon at δ 13.04 (C7), highlighting steric and electronic modifications from methylation .

Pyrazolo[1,5-a]pyrimidine Derivatives

  • 5-Amino-7-(methylthio)pyrazolo[1,5-a]pyrimidine: Core Difference: Pyrazolo[1,5-a]pyrimidine vs. pyrazolo[4,3-d]pyrimidine. Synthesis: Condensation of 5-aminopyrazole with bis(methylthio)methylene malononitrile. Impact: The altered ring fusion changes π-electron distribution, affecting fluorescence properties or target selectivity .

Fused Heterocyclic Systems

  • Thieno[2,3-d]pyrimidine-Coumarin Hybrid (Yin & Song, 2022): Structure: Integrates chromeno[4,3-d]pyrazolo[3,4-b]pyridinone and thieno[2,3-d]pyrimidine. Yield: 75% using FeCl₃-SiO₂ catalysis. Application: Enhanced fluorescence and dual pharmacophores (coumarin and pyrazolo-pyridine) for multitarget therapies .
  • Thieno[3,2-d]pyrimidine-Pyrazolo[3,4-d]pyrimidine Hybrid: Synthesis: Vilsmeier–Haack formylation followed by cyclization (82% yield). Advantage: The thienopyrimidine moiety augments antibacterial and anticancer profiles .

Pharmacologically Relevant Analogs: Sildenafil

  • Sildenafil (Viagra™) :
    • Core: Pyrazolo[4,3-d]pyrimidine with a sulfonamide group (C5) and methoxy group (C7).
    • Comparison : The methylthio group in the target compound may reduce PDE5 selectivity but improve metabolic stability compared to sildenafil’s sulfonamide .

Data Tables

Table 1: Substituent Effects on Pyrazolo[4,3-d]pyrimidine Derivatives

Compound Substituents (Positions) Yield (%) Melting Point (°C) Key NMR Shifts (¹H/¹³C)
Target Compound Cl (7), SCH₃ (5) N/A N/A N/A
3a Cl (7), CF₃ (5), Ph (1) 64 198 8.52 (C4-H); δ 150.66 (C5)
LGR6768 Cl (7), piperidinylthio (5) N/A N/A N/A
5-Chloro analog Cl (5) N/A N/A N/A

Biological Activity

7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine (CAS No. 85426-79-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting important data.

  • Molecular Formula : C6H5ClN4S
  • Molecular Weight : 242.73 g/mol
  • Structure : The compound features a pyrazolo[4,3-d]pyrimidine core with a chlorine atom and a methylthio group, which may influence its biological properties.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[4,3-d]pyrimidine class exhibit diverse biological activities, including:

  • Anticancer properties
  • Antiviral effects
  • Inhibition of specific protein kinases

Anticancer Activity

A study focused on pyrazolo[4,3-d]pyrimidine derivatives demonstrated their potential as anticancer agents. However, it was noted that while some derivatives showed promise against human cancer cell lines (e.g., MCF-7 for breast cancer), others did not exhibit significant cytotoxicity within tested concentration ranges .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Remarks
Compound AMCF-7>100No significant cytotoxicity
Compound BK562>100No significant cytotoxicity

Protein Kinase Inhibition

The compound's structure suggests it may inhibit certain protein kinases. However, recent evaluations indicated that this compound did not effectively inhibit CDK2/cyclin E or Abl kinases, which are crucial in cancer proliferation pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methods that can affect its biological activity. Understanding the SAR is vital for optimizing its efficacy:

  • Structural Modifications : Altering substituents on the pyrazolo ring can enhance or diminish biological activity.
  • Computational Studies : Molecular docking studies have been employed to predict binding affinities and interactions with target proteins .

Case Studies

  • Prostate and Bladder Cancer Treatment : Research utilizing halloysite nanotube-based delivery systems for pyrazolo derivatives has shown enhanced therapeutic effects against prostate and bladder cancers. The study highlighted the importance of delivery mechanisms in improving drug efficacy .
  • Antiviral Activity : Investigations into the antiviral properties of related compounds suggest potential applications against viral infections by targeting nucleotide synthesis pathways critical for viral replication .

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of pyrazolo[4,3-d]pyrimidine derivatives typically involves cyclization reactions using aminopyrazole precursors and electrophilic reagents. For example, heating a mixture of 4-aminopyrazole-3-carbonitrile with ammonium acetate and methylthio-substituted imidate esters in sealed tubes at 110–130°C for 1–2 hours yields intermediates, which are further functionalized. Adjusting reaction time, temperature (e.g., 120°C for 2 hours), and stoichiometry can enhance yields up to 70% . Purification via preparative TLC (e.g., CHCl₃/MeOH 9:1) or recrystallization (e.g., MeNO₂ or H₂O/EtOH) is critical for isolating pure products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer : Use ¹H NMR (DMSO-d₆) to confirm substituent positions via chemical shifts (e.g., δ 2.35 ppm for CH₃ in methylthio groups) and coupling constants. Elemental analysis validates molecular composition (e.g., C, H, N within ±0.4% of theoretical values) . LC-MS or HPLC (C18 columns with MeOH/H₂O gradients) can assess purity, while melting point analysis (e.g., 244–245°C in MeNO₂) ensures crystallinity.

Advanced Research Questions

Q. How does the substitution pattern at the 5-position of the pyrazolo[4,3-d]pyrimidine scaffold influence kinase inhibitory activity?

  • Methodological Answer : The 5-position substituent (e.g., methylthio, furyl, or thienyl groups) modulates steric and electronic interactions with kinase active sites. For example, methylthio groups enhance hydrophobic binding to EGFR and VEGFR2, as shown in kinase inhibition assays (IC₅₀ values <1 µM). To validate, perform docking studies (e.g., AutoDock Vina) and biochemical assays (e.g., ADP-Glo™ kinase assays) using purified enzymes. Compare results with analogs lacking the methylthio group to isolate its contribution .

Q. How should researchers address contradictory data regarding the biological activity of this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme sources). To resolve:
  • Replicate experiments under standardized conditions (e.g., same ATP concentration, pH).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Analyze structural analogs to identify confounding substituent effects (e.g., NOESY NMR to confirm spatial proximity of functional groups) .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Apply DFT calculations (e.g., Gaussian 16) to map electron density at the 7-chloro position, identifying susceptibility to nucleophilic attack. Use molecular electrostatic potential (MEP) surfaces to visualize reactive sites. Validate predictions experimentally by reacting with amines (e.g., benzylamine) in DMF/K₂CO₃ and monitoring substitution via HPLC-MS .

Experimental Design & Data Analysis

Q. How can researchers optimize the regioselectivity of substitutions on the pyrazolo[4,3-d]pyrimidine core?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
  • Electron-withdrawing groups (e.g., Cl at position 7) direct nucleophiles to the 4-position.
  • Protecting groups (e.g., tert-butyl carbamate) can block undesired sites.
    Use kinetic studies (e.g., in situ IR monitoring) and Hammett plots to correlate substituent effects with reaction rates. Compare yields under varying conditions (e.g., polar aprotic vs. protic solvents) .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodological Answer : Stabilize the compound by:
  • Buffering reaction media (pH 6–7) to avoid hydrolysis of the methylthio group.
  • Using low-temperature conditions (0–5°C) during workup.
  • Adding radical scavengers (e.g., BHT) in oxidative environments.
    Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV quantification .

Tables of Key Data

Property Method Typical Values Reference
Melting PointCapillary tube244–245°C (MeNO₂)
¹H NMR (DMSO-d₆)400 MHz spectrometerδ 2.35 (CH₃), 8.43 (H-3)
Kinase Inhibition (EGFR)ADP-Glo™ assayIC₅₀ = 0.8 µM
Elemental Analysis (C, H, N)CHNS analyzerC: 63.35%, H: 4.93%, N: 21.98%

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